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molecular formula C10H10N4O B8673058 5-Amino-1-methyl-4-nitroso-3-phenylpyrazole CAS No. 19848-97-6

5-Amino-1-methyl-4-nitroso-3-phenylpyrazole

Cat. No. B8673058
M. Wt: 202.21 g/mol
InChI Key: BZCUVYVWVOLQQH-UHFFFAOYSA-N
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Patent
US05008263

Procedure details

A mixture of 2-hydroxyimino-3-oxo-3-phenylpropanenitrile (2.61 g, 15 mmol) and methylhydrazine (1.1 ml, 21 mmol) was stirred at reflux in ethanol (20 ml) for 2 hours, cooled and concentrated under reduced pressure. The residue was partitioned between ether (50 ml) and dilute hydrochloric acid (50 ml, 2N solution). The aqueous phase was separated and rendered basic by the addition of saturated aqueous potassium carbonate. The red solid which precipitated was filtered off and dried, to give the title compound, 1.40 g, (46%). m.p. 230°-231° C. (literature. m.p. 230°-231° C., Gazz. Chim. Ital., (1968), 98, 569.
Name
2-hydroxyimino-3-oxo-3-phenylpropanenitrile
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:4]#[N:5].[CH3:14][NH:15][NH2:16]>C(O)C>[NH2:5][C:4]1[N:15]([CH3:14])[N:16]=[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[N:2]=[O:1]

Inputs

Step One
Name
2-hydroxyimino-3-oxo-3-phenylpropanenitrile
Quantity
2.61 g
Type
reactant
Smiles
ON=C(C#N)C(C1=CC=CC=C1)=O
Name
methylhydrazine
Quantity
1.1 mL
Type
reactant
Smiles
CNN
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether (50 ml) and dilute hydrochloric acid (50 ml, 2N solution)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
ADDITION
Type
ADDITION
Details
rendered basic by the addition of saturated aqueous potassium carbonate
CUSTOM
Type
CUSTOM
Details
The red solid which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C)C1=CC=CC=C1)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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